molecular formula C16H20N4O3S B2978569 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide CAS No. 1207053-86-8

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2978569
CAS No.: 1207053-86-8
M. Wt: 348.42
InChI Key: RMADUWGYZSHBDN-UHFFFAOYSA-N
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a dimethylpyrazole moiety, and a pyridinylacetamide group. Its multifaceted structure suggests diverse reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 1,1-dioxide derivative.

    Synthesis of the Dimethylpyrazole Moiety: The pyrazole ring can be synthesized via a condensation reaction between a diketone (such as acetylacetone) and hydrazine, followed by methylation using methyl iodide or a similar reagent.

    Coupling of the Pyrazole and Dioxidotetrahydrothiophene Units: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the dioxidotetrahydrothiophene units, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Pyridinylacetamide Group: The final step involves the acylation of the coupled intermediate with pyridin-3-ylacetic acid or its derivative, using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation under strong oxidizing conditions, potentially leading to ring-opening reactions.

    Reduction: The compound can be reduced at various sites, including the pyrazole ring and the dioxidotetrahydrothiophene ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinylacetamide group can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, DCC

    Bases: Triethylamine, pyridine

Major Products

    Oxidation Products: Ring-opened derivatives of the dioxidotetrahydrothiophene ring

    Reduction Products: Reduced forms of the pyrazole and dioxidotetrahydrothiophene rings

    Substitution Products: Various substituted derivatives at the pyridine ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features could be exploited to design inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its diverse functional groups allow for the modulation of biological activity, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide
  • 2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-yl)acetamide stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement can lead to different binding affinities and selectivities for biological targets, making it a valuable compound for drug discovery and other applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and mechanism of action

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11-15(8-16(21)18-13-4-3-6-17-9-13)12(2)20(19-11)14-5-7-24(22,23)10-14/h3-4,6,9,14H,5,7-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMADUWGYZSHBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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